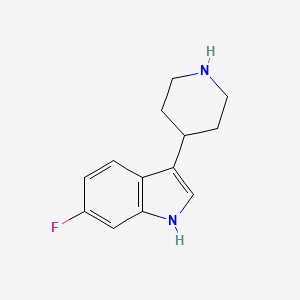

6-fluoro-3-(piperidin-4-yl)-1H-indole

Description

Overview of Indole (B1671886) Derivatives in Medicinal Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold". nih.govresearchgate.net This designation stems from its prevalence in a wide array of natural products and synthetic compounds that exhibit significant biological activities. mdpi.com Indole and its derivatives are fundamental components in the development of drugs targeting a multitude of diseases, including cancer, microbial and viral infections, inflammation, and neurodegenerative disorders. openmedicinalchemistryjournal.comnih.gov

The versatility of the indole nucleus lies in its ability to mimic the structure of various endogenous molecules and to interact with multiple biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This structural adaptability allows medicinal chemists to synthesize a vast library of indole-based compounds with diverse therapeutic applications. nih.gov Researchers have successfully developed indole derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. nih.govopenmedicinalchemistryjournal.com The ongoing exploration of this scaffold continues to yield novel compounds with potential for treating complex diseases, including those with drug-resistant strains. nih.gov

Significance of the 6-Fluoro and Piperidin-4-yl Substitutions

The specific substitution pattern of 6-fluoro-3-(piperidin-4-yl)-1H-indole is critical to its unique chemical properties and pharmacological potential. The strategic placement of a fluorine atom and a piperidine (B6355638) moiety on the indole core is a deliberate design choice aimed at optimizing the molecule's drug-like characteristics.

The introduction of a fluorine atom, particularly on an aromatic ring, is a widely used strategy in modern drug design. nih.gov Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties. tandfonline.comacs.org These modifications can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation, improved membrane permeability, and increased binding affinity to target proteins. nih.govchemxyne.com The strong electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups, which can influence a compound's absorption and distribution in the body. acs.orgacs.org

| Property Influenced by Fluorine Substitution | Consequence in Drug Design |

| Metabolic Stability | Increased half-life by blocking metabolic "soft spots". tandfonline.comacs.org |

| Binding Affinity | Enhanced interaction with target proteins. nih.govchemxyne.com |

| Lipophilicity & Permeability | Improved ability to cross biological membranes. chemxyne.comacs.org |

| pKa Modulation | Altered ionization state, affecting solubility and absorption. acs.orgacs.org |

Historical Context and Evolution of Research on this compound

The study of this compound is a relatively recent development, emerging from the broader historical progression of organofluorine chemistry and indole synthesis. The deliberate synthesis of fluorinated organic compounds began to gain significant traction in the mid-20th century, driven by the discovery that fluorine substitution could confer unique and beneficial properties to biologically active molecules. nih.gov The development of new and safer fluorinating agents over the decades has made the synthesis of complex fluorinated molecules like fluorinated indoles more accessible. beilstein-journals.org

Research into fluorinated indole derivatives, specifically, has become an area of great interest. researchgate.net Scientists have recognized that combining the privileged indole scaffold with the unique properties of fluorine can lead to compounds with enhanced therapeutic potential. researchgate.net While extensive research exists for similar structures, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives which are investigated for antipsychotic and antiproliferative activities, the specific research trajectory for the this compound isomer is part of a more focused effort within drug discovery. nih.govossila.com The evolution of research on this particular compound is therefore embedded in the contemporary strategy of combining well-established pharmacophores (indole, piperidine) with strategic fluorine substitution to generate novel chemical entities for targeted therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEIHOLJEZRVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455072 | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76315-55-4 | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations

Advanced Synthetic Methodologies for 6-fluoro-3-(piperidin-4-yl)-1H-indole

A documented route for the preparation of this compound involves a multi-step process beginning with commercially available starting materials. This methodology is notable for its directness and the conditions employed.

Table 1: Synthesis of this compound

| Step | Starting Materials | Reagents/Conditions | Product | Yield |

|---|

The second step of the synthesis is a crucial hydrogenation reaction. This transformation reduces the intermediate formed from the initial condensation. The selection of the catalyst is vital for the efficiency of this step. Platinum(IV) oxide (PtO₂) is the specified catalyst used to achieve the desired piperidine (B6355638) ring from its precursor under a hydrogen atmosphere of 2 bar. The hydrogenation is reported to proceed for a duration of one hour, indicating a relatively efficient catalytic cycle under these optimized conditions.

While direct synthesis from 6-fluoroindole (B127801) is established, other classical and modern synthetic strategies can be considered for the formation of the this compound scaffold.

The Fischer indole (B1671886) synthesis is a widely recognized and versatile method for constructing indole rings from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions. For the synthesis of this compound, this approach would theoretically involve the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with a protected form of 4-piperidone, such as N-Boc-4-piperidone.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ or BF₃. The reaction conditions, including temperature and solvent, would need to be optimized to favor the cyclization and maximize the yield of the desired 6-fluoroindole product.

Vicarious Nucleophilic Substitution (VNS) is a method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings. This strategy is less commonly applied for the primary construction of the indole ring itself but could potentially be envisioned in a multi-step synthesis. A hypothetical VNS approach might involve the reaction of a suitable 1-fluoro-3-nitrobenzene derivative with a carbanion that could serve as a precursor to the C2 and C3 positions of the indole ring. However, this remains a theoretical pathway for this specific target, as the Fischer indole synthesis or direct functionalization of a pre-formed indole ring are generally more straightforward.

Alternative Synthetic Routes

Chemical Reactions and Derivatization

The this compound molecule possesses reactive sites suitable for further chemical modification, primarily the secondary amine of the piperidine ring. This functionality allows for straightforward derivatization, such as N-alkylation.

A specific example of derivatization is the N-alkylation of the piperidine nitrogen. In a documented procedure, this compound was reacted with 5-bromomethyl-2-methoxy-benzoic acid methyl ester. This reaction was carried out in the presence of potassium carbonate as a base in ethyl isobutylketone as the solvent, with heating at 90°C for 16 hours. This alkylation reaction yielded the corresponding N-substituted product, 5-[4-(6-fluoro-1H-indol-3-yl)-piperidin-1-ylmethyl]-2-methoxybenzoic acid ethyl ester, in a high yield of 97%. This demonstrates the utility of the parent compound as a scaffold for building more complex molecules.

Table 2: Derivatization of this compound

| Reaction Type | Reactants | Reagents/Conditions | Product | Yield |

|---|

Oxidation Reactions and Products

The indole nucleus and the piperidine ring in this compound can undergo oxidation under various conditions, leading to several potential products. The specific outcome is dependent on the oxidizing agent and reaction conditions employed.

The indole ring is susceptible to oxidative cleavage and functionalization. While direct oxidation of the parent compound is not extensively documented, analogous transformations of similar indole derivatives suggest plausible pathways. For instance, the C2-C3 double bond of the indole can be cleaved. A notable reaction is the Kornblum-type oxidation, where a 3-haloindole derivative is treated with a solvent like dimethyl sulfoxide (DMSO) to generate a 3H-indol-3-one intermediate. This reactive species can then undergo further reactions. acs.org Another possibility involves oxidation of a functional group attached to the indole core. For example, 2-hydroxymethylindoles have been shown to undergo simultaneous oxidation of the alcohol to an aldehyde and fluorination at the C3 position when treated with Selectfluor. researchgate.net

The piperidine ring can also be oxidized. The tertiary amine of a substituted piperidine can be oxidized to an N-oxide. Furthermore, oxidation of the carbon atoms adjacent (α) to the piperidine nitrogen can lead to the formation of lactams, which are cyclic amides.

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Indole Ring Oxidation | Kornblum-type (e.g., from a 3-halo precursor with DMSO) | 6-fluoro-3-(piperidin-4-yl)-3H-indol-3-one intermediate |

| Piperidine N-Oxidation | Peroxy acids (e.g., m-CPBA) | 6-fluoro-3-(1-oxido-piperidin-4-yl)-1H-indole |

| Piperidine Ring Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | Lactam derivatives |

Reduction Reactions and Products

Reduction of this compound can selectively target either the indole nucleus or maintain both ring systems intact while modifying other functional groups. The choice of reducing agent is critical for controlling the regioselectivity of the reaction. youtube.com

Mild reducing agents, such as tin (Sn) in hydrochloric acid (HCl) or sodium cyanoborohydride, typically reduce the pyrrole (B145914) portion of the indole ring, yielding the corresponding 6-fluoro-3-(piperidin-4-yl)indoline. youtube.com In this transformation, the aromaticity of the benzene (B151609) ring is preserved.

Conversely, strong reducing agents and harsh conditions, such as catalytic hydrogenation with platinum or rhodium catalysts at high pressure and temperature, can lead to the complete saturation of both the benzene and pyrrole rings. youtube.com This exhaustive reduction results in the formation of 6-fluoro-3-(piperidin-4-yl)octahydroindole. youtube.com

| Reaction Type | Reagent/Condition | Product | Description |

| Selective Pyrrole Ring Reduction | Sn/HCl, NaBH₃CN | 6-fluoro-3-(piperidin-4-yl)indoline | The C2-C3 double bond of the indole is reduced, forming an indoline. |

| Complete Ring System Reduction | H₂/Pt or Rh, high pressure/temp | 6-fluoro-3-(piperidin-4-yl)octahydroindole | Both the pyrrole and benzene rings of the indole moiety are fully saturated. |

Substitution Reactions of Fluorine and Piperidinyl Groups

The fluorine atom at the C6 position of the indole ring can be replaced via nucleophilic aromatic substitution (SNAr). Aromatic rings are generally electron-rich and resistant to nucleophilic attack, but the presence of the electronegative fluorine atom and the activating nature of the heterocyclic ring system can facilitate this reaction under certain conditions. wikipedia.org For the SNAr mechanism to proceed efficiently, strong electron-withdrawing groups are typically required at positions ortho or para to the leaving group. wikipedia.org In the case of 6-fluoroindole, while not strongly activated, the fluorine can be displaced by potent nucleophiles such as alkoxides, thiolates, or amines at elevated temperatures. The reactivity in SNAr reactions for halogens on an aromatic ring often follows the trend F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

Substitution of the entire piperidinyl group at the C3 position is chemically challenging as it would necessitate the cleavage of a stable carbon-carbon bond. Such transformations are not typical substitution reactions and would require specific, often harsh, reaction conditions that might lead to decomposition or rearrangement of the indole core.

| Reaction Site | Reaction Type | Reagents | Potential Product |

| C6-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, NaSPh, R₂NH), heat | 6-methoxy-3-(piperidin-4-yl)-1H-indole |

| C3-Piperidinyl | C-C Bond Cleavage (unlikely) | N/A | Not a feasible substitution pathway |

Electrophilic Substitution Patterns and Regioselectivity

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.org The site of substitution is governed by the relative stability of the cationic intermediate (sigma complex). For unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position, as this allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. researchgate.net

In this compound, the C3 position is already occupied by the piperidinyl group. Consequently, electrophilic attack is directed to other positions on the indole nucleus. The next most reactive site is typically the C2 position of the pyrrole ring. quimicaorganica.org Alternatively, substitution can occur on the benzene ring at the C4, C5, or C7 positions. The regiochemical outcome is influenced by the electronic effects of the existing substituents:

Indole Nitrogen: A strong activating, ortho-, para-director.

6-Fluoro group: A deactivating, ortho-, para-director due to competing inductive withdrawal and resonance donation effects.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Given the steric hindrance from the C3-piperidinyl group, substitution at C2 is a likely outcome. quimicaorganica.org

| Reaction Type | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-6-fluoro-3-(piperidin-4-yl)-1H-indole |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-6-fluoro-3-(piperidin-4-yl)-1H-indole |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-6-fluoro-3-(piperidin-4-yl)-1H-indole |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com The this compound scaffold offers several sites for such transformations.

The Suzuki-Miyaura coupling reaction forms C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.org While direct coupling involving the C-F bond is challenging and requires specific catalytic systems, it is possible. A more common strategy would involve converting the indole into a more reactive halide (e.g., bromo or iodo derivative) at a specific position (e.g., C2, C4, or C7) which could then readily participate in Suzuki coupling with various boronic acids.

The Buchwald-Hartwig amination is used to form C-N bonds. wikipedia.org The N-H of the indole's pyrrole ring or the secondary amine of the piperidine ring can act as the nucleophilic component, reacting with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.org This allows for the introduction of various aryl or heteroaryl groups onto the nitrogen atoms. Conversely, if the indole ring were halogenated, it could serve as the electrophilic partner to couple with a primary or secondary amine.

| Coupling Reaction | Reactant 1 (from scaffold) | Reactant 2 | Potential Product |

| Suzuki-Miyaura | 2-Bromo-6-fluoro-3-(piperidin-4-yl)-1H-indole | Arylboronic acid | 2-Aryl-6-fluoro-3-(piperidin-4-yl)-1H-indole |

| Buchwald-Hartwig | This compound (Indole N-H) | Aryl bromide | 1-Aryl-6-fluoro-3-(piperidin-4-yl)-1H-indole |

| Buchwald-Hartwig | This compound (Piperidine N-H) | Aryl bromide | 6-fluoro-3-(1-arylpiperidin-4-yl)-1H-indole |

Acylation and Alkylation of Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes acylation and alkylation reactions. These reactions provide a straightforward method for introducing a wide variety of functional groups, which is a common strategy in medicinal chemistry to modulate a compound's properties.

N-Acylation is typically achieved by treating the compound with an acylating agent such as an acid chloride or acid anhydride in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This reaction forms an amide linkage.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl iodide or bromide). researchgate.net The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) with a base such as potassium carbonate to scavenge the generated acid. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation.

| Reaction Type | Reagent | Base/Condition | Product Class |

| N-Acylation | Acid Chloride (R-COCl) | Triethylamine | N-Acylpiperidine (Amide) |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine | N-Acylpiperidine (Amide) |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | N-Alkylpiperidine |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | N-Alkylpiperidine |

Ring-Opening and Rearrangement Reactions

The indole and piperidine rings are generally stable heterocyclic systems. However, under specific and often forcing conditions, they can undergo ring-opening or rearrangement reactions.

Indole Ring-Opening: The indole ring can be cleaved under certain oxidative or acidic conditions. For example, acid-promoted reactions of indoles with primary aminobenzaldehydes can lead to ring-opening to form quinolines. rsc.org Another unconventional transformation involves the reaction of indoles with tosylhydrazones in the presence of a Lewis acid, which can proceed via a C2-N1 bond cleavage and rearrangement to form pyrazoles. nih.gov

Piperidine Rearrangement: Rearrangement reactions involving the piperidine ring are less common but can be induced. For instance, radical-mediated rearrangements of related nitrogen heterocycles, like 2-methyleneaziridines, can be used to construct substituted piperidine skeletons through a sequence of cyclization and ring-opening steps. acs.orgwhiterose.ac.uk Such reactions, however, require specific precursors and are not typically observed with the parent piperidine structure itself.

| Ring System | Reaction Type | Conditions/Reagents | Outcome |

| Indole | Ring-Opening/Annulation | Acid, Primary aminobenzaldehyde | Formation of a quinoline derivative rsc.org |

| Indole | Ring-Opening/Cyclization | Lewis Acid, Tosylhydrazone | Transformation to a pyrazole derivative nih.gov |

| Piperidine | Rearrangement (via precursor) | Radical initiator (e.g., AIBN), Bu₃SnH | Formation of substituted piperidines from specifically designed precursors whiterose.ac.uk |

Industrial-Scale Production and Optimization of this compound

One potential route for the large-scale production of the indole core is through a modified Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the synthesis of the 6-fluoroindole portion, 4-fluorophenylhydrazine would be a key starting material. The optimization of this stage would focus on catalyst selection (e.g., Brønsted or Lewis acids), solvent choice, and temperature control to maximize the yield and minimize the formation of impurities. Microwave-assisted synthesis has also been explored for Fischer indole synthesis, offering potential for accelerated reaction times, which can be advantageous in an industrial setting.

The synthesis of the 4-piperidone precursor to the piperidin-4-yl group is another critical aspect. This can be achieved through various established methods, and its subsequent reaction to form the final product would be a key coupling step.

For the final coupling of the indole and piperidine moieties, a common approach is reductive amination. This involves the reaction of an appropriately functionalized indole precursor with a piperidine derivative. Optimization of this step would involve the selection of a suitable reducing agent, control of pH, and purification methods to isolate the final product with high purity.

Given the structural similarities to other pharmaceutical intermediates, such as 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, insights can be drawn from their production processes. For instance, a "one-pot" synthesis approach has been described for a related benzisoxazole derivative, which can significantly improve efficiency by reducing the number of isolation and purification steps. google.com Such a strategy could potentially be adapted for the synthesis of this compound. This would involve the careful selection of reagents and reaction conditions that are compatible with multiple transformation steps in a single reactor.

Raw material specifications: Ensuring the quality and purity of starting materials is crucial for consistent production.

Stoichiometry of reactants: Precise control over the molar ratios of reactants is necessary to maximize conversion and minimize side reactions.

Catalyst loading and selection: Identifying the most efficient and cost-effective catalyst is a key optimization goal.

Solvent selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation.

Temperature and pressure profiles: Optimizing these parameters is critical for controlling reaction kinetics and ensuring safety.

Purification methods: Developing a scalable and efficient purification process, such as crystallization or chromatography, is essential to achieve the desired product purity.

A hypothetical industrial-scale synthesis could involve the reaction of 6-fluoroindole with a protected 4-piperidone derivative, followed by deprotection and purification. The table below outlines a simplified, conceptual overview of reaction parameters that would need to be optimized for such a process, based on general principles of indole synthesis.

| Parameter | Condition | Rationale for Optimization |

| Starting Materials | 6-fluoroindole, N-protected-4-piperidone | High purity starting materials are essential for a clean reaction profile. |

| Catalyst | Lewis Acid (e.g., ZnCl₂, AlCl₃) or Brønsted Acid (e.g., H₂SO₄, PPA) | Catalyst choice affects reaction rate and selectivity. Optimization is needed to find the most effective and economical option. |

| Solvent | Toluene, Dioxane, or an Ionic Liquid | Solvent polarity and boiling point can influence reaction kinetics and solubility of intermediates. |

| Temperature | 80-150 °C | Higher temperatures can increase reaction rates but may also lead to decomposition or side product formation. |

| Reaction Time | 2-24 hours | Monitoring the reaction progress is crucial to determine the optimal time for quenching to maximize yield and minimize degradation. |

| Work-up and Purification | Extraction, Crystallization, Chromatography | The purification strategy must be scalable and effective in removing impurities to meet pharmaceutical-grade specifications. |

It is important to note that the development of an industrial-scale process for a pharmaceutical intermediate like this compound would be a resource-intensive undertaking, requiring extensive process research and development to ensure a robust, safe, and economically viable manufacturing process.

Pharmacological and Biological Activity Studies

Mechanisms of Action and Molecular Interactions

Detailed studies concerning the mechanisms of action and molecular interactions of 6-fluoro-3-(piperidin-4-yl)-1H-indole are not presently found in published research. This includes a lack of information regarding its interaction with specific enzymes and receptors, how it might modulate the activity of molecular targets, and its influence on cellular pathways such as signal transduction and gene expression.

Receptor Binding and Functional Activity Profiling

Comprehensive receptor binding and functional activity profiles for this compound are not available in the current body of scientific literature.

Specific data on the modulatory effects of this compound at serotonin (B10506) receptors, including the 5-HT1A, 5-HT2A, and 5-HT1F subtypes, have not been reported. While the broader class of 3-(4-piperidyl)-1H-indole scaffolds has been investigated for interaction with serotonin receptors, specific findings for the 6-fluoro derivative are absent nih.gov.

Information regarding the binding affinities of this compound for dopamine (B1211576) receptor subtypes, such as D1, D2, D3, and D4, is not documented in the available research.

Alpha-1 Adrenoceptor Affinity

A comprehensive search of scientific literature did not yield specific studies evaluating the binding affinity of this compound for the alpha-1 adrenoceptor. However, related research on indole (B1671886) derivatives highlights the importance of this assessment. For instance, studies on multi-target antidepressants containing indole moieties often evaluate affinity for the α1-adrenoceptor to assess potential cardiovascular risks, such as hypotension, which can be associated with high affinity for this receptor nih.gov. Strategic molecular modifications, such as replacing an indole core with a bioisostere like 7-azaindole, have been explored in other chemical series to modulate selectivity over the α1-adrenoceptor nih.gov.

Histamine H1 Receptor Antagonism

There is currently no specific data available from reviewed scientific studies on the histamine H1 receptor antagonist activity of this compound. Histamine H1 receptor antagonists are a class of medications that block the action of histamine at the H1 receptor, and they are widely used to treat allergic conditions nih.gov. The development of second-generation antihistamines focused on increasing selectivity for the H1-receptor to reduce central nervous system side effects nih.gov. While various chemical scaffolds, including piperidines, are known to exhibit H1 receptor antagonism, specific research linking this activity directly to the this compound structure has not been identified in the reviewed literature nih.govfrontiersin.orgdrugbank.com.

CFTR Potentiation

No direct scientific studies were found that investigate the activity of this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Research into CFTR potentiators, which aim to restore the channel gating function of mutant CFTR proteins, is a significant area of drug development for cystic fibrosis nih.govmdpi.com. Studies have identified other classes of indole-containing compounds, such as spiro[piperidine-4,1-pyrido[3,4-b]indoles], that act as co-potentiators, working synergistically with existing drugs to restore channel activity nih.govnih.gov. However, the specific compound this compound has not been reported in the context of CFTR modulation in the surveyed literature.

PARP-1 Inhibition

A review of the literature did not identify studies describing the Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory activity of this compound. PARP-1 is a key enzyme in DNA repair and a prominent target in oncology nih.gov. Research in this area has led to the discovery of potent inhibitors. For example, a structurally related compound, 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, which contains a piperidin-4-yl ring and a 6-fluoro substitution but possesses an isoindole core instead of an indole core, was identified as a potent and highly selective PARP-1 inhibitor nih.govacs.org. This highlights that while components of the target molecule are found in active PARP-1 inhibitors, the specific indole-based compound itself has not been characterized for this activity.

Tryptophan 2,3-Dioxygenase (TDO2) Inhibition

The 6-fluoroindole (B127801) scaffold is recognized as a basis for the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO2), a key rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism nih.govmdpi.com. Dysregulation of TDO2 is associated with immune evasion in cancer, making it a significant therapeutic target mdpi.commdpi.com.

While direct inhibitory data for this compound on TDO2 is not specified in the reviewed literature, a closely related analog, 6-fluoro-3-(pyridine-3-yl)-1H-indole , has been reported to have a high in vitro affinity for TDO nih.gov. This finding suggests that the 6-fluoroindole core structure substituted at the C3 position is a promising pharmacophore for TDO2 inhibition. These small molecules have been shown to bind effectively to TDO, restore tryptophan concentrations, and decrease the production of immunosuppressive metabolites nih.gov.

| Compound | Target | Activity |

| 6-fluoro-3-(pyridine-3-yl)-1H-indole | TDO2 | High in vitro affinity nih.gov |

In Vitro Biological Efficacy

The efficacy of chemical compounds against microbial pathogens is a critical area of research.

Antimicrobial Activity

No specific studies detailing the in vitro antimicrobial activity of this compound were identified in the scientific literature reviewed. Research into new antimicrobial agents has explored related structures. For instance, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives, which share the 6-fluoro-3-(4-piperidinyl) moiety but have a benzisoxazole core instead of an indole core, were synthesized and evaluated for antiproliferative activity against various human carcinoma cell lines nih.gov. While indole derivatives are a known class of compounds investigated for antimicrobial properties, specific data for this compound is not present in the available literature.

Anticancer and Antiproliferative Properties

The 3-(piperidin-4-yl)-1H-indole scaffold and its analogs have been investigated for their potential in cancer therapy. nih.gov

While direct cytotoxic data for this compound is limited, a study on a series of structurally similar 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives provides valuable insights. nih.gov These compounds, which share the 6-fluoro and piperidinyl moieties, were evaluated for their antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG-2 (hepatocellular carcinoma). nih.gov

The study revealed that substitutions at the N-terminal of the piperidinyl group played a crucial role in the cytotoxic activity. nih.gov Certain derivatives with heterocyclic ring substitutions demonstrated potent antiproliferative effects across all tested cancer cell lines. nih.gov This suggests that the 6-fluoro-3-(piperidin-4-yl) core structure can serve as a valuable scaffold for the development of novel anticancer agents. nih.gov

| Compound | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5a | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity | nih.gov |

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5d | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity | nih.gov |

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5k | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity | nih.gov |

Subcutaneous xenograft models in mice are a standard method for evaluating the in vivo efficacy of potential anticancer compounds. reactionbiology.comspringernature.com However, based on the reviewed literature, there are no specific studies reporting on the inhibition of tumor growth in preclinical models for this compound or its immediate derivatives. Further research would be necessary to establish its potential in this regard.

Anti-inflammatory Activity

Indole-based compounds have been a focus of research for the development of new anti-inflammatory agents. rsc.org Despite this, specific studies detailing the anti-inflammatory activity of this compound were not identified in the surveyed literature. The evaluation of this compound in standard in vivo models of inflammation, such as the carrageenan-induced paw edema model, would be required to determine its potential in this therapeutic area. nih.gov

Structure Activity Relationship Sar and Computational Studies

Influence of Fluorine Atom and Piperidinyl Group on Activity

The incorporation of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size allow it to modulate a molecule's electronic properties, pKa, metabolic stability, and binding affinity without causing significant steric hindrance. emerginginvestigators.orgnih.gov In the context of the indole (B1671886) ring, a fluorine atom at the C-6 position can influence the electron distribution of the aromatic system, potentially enhancing binding interactions with target proteins. researchgate.net Fluorination can also block sites of metabolic oxidation, thereby improving the compound's stability and bioavailability. emerginginvestigators.org Studies on related fluorinated compounds have shown this modification can lead to higher chemical stability and improved reactivity. emerginginvestigators.org For instance, the fluorination of certain 3-(3-(piperidin-1-yl)propyl)indoles was found to significantly reduce the pKa of the molecule, a change that had a beneficial influence on oral absorption. acs.org

Systematic Structural Modifications and Their Biological Impact

Systematic modifications of the 6-fluoro-3-(piperidin-4-yl)-1H-indole scaffold are crucial for understanding its SAR and for optimizing its activity against specific biological targets. Studies on closely related structures, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052), have demonstrated that even minor structural changes can have a profound impact on biological function.

For example, in a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives developed as antiproliferative agents, modifications were made by attaching various substituted aromatic or heterocyclic acid chlorides to the piperidine (B6355638) nitrogen. nih.gov The resulting SAR studies revealed that substitution at this N-terminal position of the piperidinyl group plays a dominant role in determining the antiproliferative activity. nih.gov Similarly, when exploring the 3-piperidin-4-yl-1H-indole scaffold for antimalarial activity, researchers found that the core structure was intolerant to most modifications on the piperidinyl nitrogen, indicating that for that specific target, the unsubstituted nitrogen might be crucial for activity. nih.gov This highlights that the biological impact of structural modifications is highly dependent on the specific protein target.

Role of Substituents on Indole Ring and Piperidine Nitrogen

The substituents on both the indole ring and the piperidine nitrogen are key determinants of biological activity and selectivity.

Indole Ring Substitutions: While the parent compound has a fluorine atom at the C-6 position, further substitutions on the indole ring can fine-tune its properties. For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (a related fused indole system), the introduction of a second substituent, such as a methyl group, on the phenyl ring in addition to a 6-fluoro group was found to be beneficial, leading to compounds with nanomolar potency. acs.org The presence of electron-withdrawing groups on the indole ring can lower its reactivity, which may be desirable in certain therapeutic contexts. researchgate.net

Piperidine Nitrogen Substitutions: The secondary amine of the piperidine ring is a common site for modification to explore SAR and modulate physicochemical properties. Attaching different functional groups, such as amides, ureas, or various aromatic and heterocyclic rings, can drastically alter a compound's activity. nih.govresearchgate.net In one study on indole-piperidine hybrids, functionalization with piperidin‐4‐yl‐benzamide and piperidin‐4‐yl‐urea moieties led to compounds with activity against renal cancer and leukemia cell lines. researchgate.net Another study on N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid identified derivatives with moderate inhibitory activity towards butyrylcholinesterase (BuChE). researchgate.net These findings underscore the critical role of the substituent on the piperidine nitrogen in directing the compound's biological effects.

| Scaffold | Substituent Position | Substituent Type | Observed Biological Impact | Reference |

|---|---|---|---|---|

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Piperidine Nitrogen | Heterocyclic Rings | Dominant role in antiproliferative activity. | nih.gov |

| 3-piperidin-4-yl-1H-indole | Piperidine Nitrogen | Various (amides, sulfonamides, etc.) | Generally intolerant for antimalarial activity. | nih.gov |

| Indole–piperidine hybrids | Piperidine Nitrogen | Benzamide and Urea Moieties | Active against renal cancer and leukemia cell lines. | researchgate.net |

| 1H-indole-5-carboxylic acid piperidine amides | Piperidine Nitrogen | Substituted Benzyl Groups | Moderate butyrylcholinesterase (BuChE) inhibition. | researchgate.net |

| Tetrahydro-pyrido[4,3-b]indole | Indole Ring (Position 9) | Methyl Group (in addition to 6-fluoro) | Increased potency as CFTR potentiator. | acs.org |

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable tools for elucidating the structural basis of a compound's activity and for guiding the design of new, more potent derivatives.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. frontiersin.org For the this compound scaffold, docking simulations can provide insights into its potential binding modes within the active site of various enzymes, such as kinases. Studies on related 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives have used docking to reveal significant binding modes and high dock scores against microbial protein targets. nih.govnih.gov In studies of indole derivatives as Pim-1 kinase inhibitors, docking revealed that interactions with specific amino acid residues, such as Glutamic acid 121, were vital for binding. nih.gov Such simulations can identify key hydrogen bonds, hydrophobic interactions, and ionic interactions that stabilize the ligand-protein complex, thereby explaining the observed biological activity and guiding further structural modifications.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interaction by simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding. nih.govnih.gov For kinase inhibitors based on the indole scaffold, MD simulations can confirm the stability of interactions with key residues in the ATP binding pocket. nih.govrsc.org By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can validate the stability of the complex and gain a deeper understanding of the binding mechanism, which is crucial for designing inhibitors with improved potency and residence time. mdpi.comnih.gov

The indole scaffold is a "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors. nih.govmdpi.com Computational and experimental studies suggest that the this compound core could be a promising framework for developing inhibitors of therapeutically relevant kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.

EGFR Inhibitors: EGFR is a key target in cancer therapy, and several indole-based compounds have been developed as EGFR inhibitors. mdpi.com Docking studies of these inhibitors reveal that the indole nucleus often engages in hydrophobic interactions and hydrogen bonds with residues in the kinase hinge region. The piperidine moiety can extend into other pockets of the active site, and substitutions on its nitrogen can be tailored to enhance affinity and selectivity. nih.gov

Aurora Kinase Inhibitors: Aurora kinases are critical regulators of mitosis and are frequently overexpressed in cancer, making them attractive drug targets. nih.gov A number of potent Aurora kinase inhibitors feature indole or related heterocyclic cores. nih.govnih.govfrontiersin.org These inhibitors typically act as ATP-competitive binders, with the core structure forming hydrogen bonds with the kinase hinge region. The this compound scaffold could potentially mimic this binding mode, with the fluorine atom contributing to favorable interactions within the active site.

| Inhibitor Name/Class | Core Structure | Primary Kinase Target(s) | Reported Activity (IC₅₀/K_d) | Reference |

|---|---|---|---|---|

| CHMFL-EGFR-202 | Pyrazolo[3,4-d]pyrimidine (with piperidine) | EGFR (mutant) | Potent inhibition of L858R/T790M mutant | nih.gov |

| Benzo[e]pyridoindoles | Benzo[e]pyridoindole | Aurora Kinases | Nanomolar range inhibition | nih.gov |

| Compound 27e | Imidazo[4,5-b]pyridine | Aurora A/B, FLT3 | K_d = 7.5 nM (Aurora-A), 6.2 nM (FLT3) | nih.gov |

| Alisertib (MLN8237) | Pyrimidine-based | Aurora A | IC₅₀ = 1.2 nM | frontiersin.org |

| PF-03814735 | Aminopyrimidine-based | Aurora A/B | IC₅₀ = 5 nM (Aurora-A), 0.8 nM (Aurora-B) | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold, while specific QSAR models for this compound are not extensively documented in publicly available research, broader QSAR and structure-activity relationship (SAR) studies on related indole derivatives offer significant insights into the structural requirements for various biological activities.

These computational models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogs. The following sections delve into the findings from SAR and 3D-QSAR studies on compounds structurally related to this compound, shedding light on the key molecular features that govern their interactions with biological targets.

Structure-Activity Relationship of 3-(Piperidin-4-yl)-1H-indole Analogs

A study focused on the antimalarial potential of the 3-piperidin-4-yl-1H-indole scaffold revealed important structural insights. A series of thirty-eight compounds with modifications primarily at the N-piperidinyl position were synthesized and evaluated against Plasmodium falciparum. The research indicated that the 3-piperidin-4-yl-1H-indole core is generally intolerant to most modifications on the piperidine nitrogen. nih.gov Nevertheless, one compound, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, emerged as a lead candidate with promising antimalarial activity against both drug-sensitive and resistant strains, demonstrating the critical influence of the substituent at this position. nih.gov

In a different therapeutic area, the investigation of N-piperidinyl indoles as nociceptin opioid receptor (NOP) ligands highlighted the significance of the substituent's position on the indole ring. nih.gov Comparing 2-substituted and 3-substituted N-piperidinyl indoles, researchers found that the substitution pattern significantly impacts the intrinsic activity and selectivity for the NOP receptor over the μ opioid receptor (MOP). nih.gov For instance, while 3-substituted analogs were generally partial agonists, the 2-substituted counterparts exhibited full agonism at the NOP receptor. nih.gov This underscores the nuanced role of the indole core in molecular recognition and receptor activation.

3D-QSAR Studies on Structurally Related Indole Derivatives

While a direct 3D-QSAR analysis of this compound is not available, a comprehensive 3D-QSAR study was conducted on a series of novel indole derivatives with a 3-indolylpropyl-piperazine moiety, targeting the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A). nih.gov This study provides a valuable framework for understanding the structural determinants of activity in related compounds. The researchers developed and validated robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov

The statistical validation of these models demonstrated their predictive power, with a leave-one-out cross-validation coefficient (q²) of 0.625 for CoMFA and 0.523 for CoMSIA. nih.gov The non-cross-validated correlation coefficient (r²) values were 0.967 and 0.959 for CoMFA and CoMSIA, respectively, indicating a strong correlation between the predicted and experimental activities of the training set compounds. nih.gov

The CoMFA and CoMSIA contour maps generated from this 3D-QSAR study provide a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. These maps serve as a guide for designing new molecules with enhanced potency. For instance, the analysis might reveal that bulky substituents are preferred in a certain region, while electronegative groups are favored in another to enhance binding affinity.

The insights gained from these SAR and 3D-QSAR studies on related indole scaffolds are instrumental in the rational design of novel this compound derivatives with tailored biological activities. By understanding the key structural features that drive potency and selectivity, medicinal chemists can more efficiently navigate the chemical space to develop optimized drug candidates.

Preclinical Pharmacological Assessment

In Vivo Pharmacokinetics (PK)

Plasma Half-life

Specific studies detailing the plasma half-life of 6-fluoro-3-(piperidin-4-yl)-1H-indole in preclinical models have not been identified in the available literature. Pharmacokinetic properties, such as half-life, are crucial for determining the dosing frequency and maintaining therapeutic concentrations of a drug. The inclusion of a fluorine atom in a molecule can often influence its metabolic stability and, consequently, its plasma half-life. For instance, fluorination can block metabolic sites, potentially leading to a longer half-life. However, without specific experimental data for this compound, any estimation of its plasma half-life would be speculative.

Distribution to Tissues (e.g., Lung, Brain Penetration)

In silico and in vitro studies on certain benzisoxazole derivatives have been conducted to evaluate their permeability, which is a key factor for blood-brain barrier penetration. For some of these related molecules, permeability assays have indicated a potential to cross the blood-brain barrier, a critical characteristic for drugs targeting the central nervous system. The structural features of this compound, such as its lipophilicity and molecular size, may also favor brain penetration, but this requires experimental verification.

Preclinical Efficacy Models

While specific preclinical efficacy data for this compound is limited, the broader class of indole (B1671886) and piperidine-containing compounds has been investigated in various therapeutic areas.

Animal Models for Specific Therapeutic Areas (e.g., Antipsychotic, Anticancer, Neurological Disorders)

Antipsychotic Activity: The 6-fluoro-3-(piperidin-4-yl) moiety is a key structural component in several compounds investigated for antipsychotic properties. For example, derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, which are structurally analogous to risperidone, have been synthesized and evaluated. These compounds are often assessed in animal models of psychosis, such as those inducing dopamine (B1211576) hyperactivity, to determine their potential to reduce psychotic-like behaviors. The antagonistic activity at dopamine D2 and serotonin (B10506) 5-HT2A receptors is a common mechanism explored for antipsychotic effects. A study on a complex derivative, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), showed that it impaired the conditioned avoidance response in rats, a test used to predict antipsychotic efficacy. nih.gov This suggests that the core structure of this compound may serve as a valuable scaffold for developing novel antipsychotic agents.

Anticancer Activity: Indole-based compounds have been a significant area of focus in anticancer drug discovery. For instance, a study on (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which contains the 6-fluoro-1H-indole moiety, demonstrated potent cytotoxicity against metastatic colorectal cancer cells, including those resistant to oxaliplatin. nih.gov In a mouse xenograft model, this compound significantly suppressed tumor growth. nih.gov While this compound is structurally different from this compound, it highlights the potential of the 6-fluoroindole (B127801) scaffold in the development of anticancer agents.

Neurological Disorders: The indole and piperidine (B6355638) rings are common motifs in compounds designed to treat various neurological disorders. Their ability to interact with multiple receptors in the central nervous system makes them attractive candidates for complex conditions. However, specific studies using this compound in animal models of neurological disorders have not been reported.

Dosing Regimens and Administration Routes

Specific information regarding the dosing regimens and administration routes for this compound in preclinical studies is not available. In general, for related compounds in early-stage preclinical research, administration routes such as intraperitoneal (i.p.) or oral (p.o.) gavage are commonly used in rodent models. The choice of dosing regimen would depend on the compound's pharmacokinetic profile, the animal model being used, and the therapeutic area under investigation. For example, in the study of the related antipsychotic candidate NRA0562, oral administration (p.o.) was used in rats. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 6-fluoro-3-(piperidin-4-yl)-1H-indole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of the compound's atomic arrangement and molecular weight.

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the piperidine (B6355638) ring, and the associated NH groups. The aromatic region will show signals for the protons on the fluorinated benzene (B151609) ring of the indole nucleus. Due to the fluorine substitution at the 6-position, the coupling patterns of the aromatic protons will be affected. The proton at the 2-position of the indole ring typically appears as a singlet. The piperidine ring protons will present as a series of multiplets in the aliphatic region of the spectrum. The NH proton of the indole and the NH proton of the piperidine will each give rise to a characteristic signal, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display signals for the eight carbons of the indole core and the five carbons of the piperidine ring. The carbon atom attached to the fluorine (C-6) will show a characteristic splitting pattern due to C-F coupling. The chemical shifts of the indole carbons will be influenced by the electron-withdrawing effect of the fluorine atom. The carbons of the piperidine ring will resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole NH | 8.0 - 8.5 (br s) | - |

| Indole H-2 | 7.0 - 7.2 (s) | 120 - 125 |

| Indole H-4 | 7.3 - 7.5 (dd) | 110 - 115 |

| Indole H-5 | 6.8 - 7.0 (td) | 118 - 122 |

| Indole H-7 | 7.1 - 7.3 (dd) | 95 - 100 (d, JCF) |

| Piperidine NH | 1.5 - 2.5 (br s) | - |

| Piperidine H-4 | 2.8 - 3.2 (m) | 30 - 35 |

| Piperidine H-2, H-6 (axial) | 2.6 - 2.8 (m) | 45 - 50 |

| Piperidine H-2, H-6 (equatorial) | 3.0 - 3.2 (m) | 45 - 50 |

| Piperidine H-3, H-5 (axial) | 1.6 - 1.8 (m) | 30 - 35 |

| Piperidine H-3, H-5 (equatorial) | 1.9 - 2.1 (m) | 30 - 35 |

| Indole C-3 | - | 115 - 120 |

| Indole C-3a | - | 125 - 130 |

| Indole C-6 | - | 155 - 160 (d, JCF) |

| Indole C-7a | - | 135 - 140 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3400-3300 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The N-H stretching of the secondary amine in the piperidine ring would also appear in this region, possibly overlapping with the indole N-H stretch. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring will likely appear in the 1600-1450 cm⁻¹ region. A strong C-F stretching band is anticipated in the fingerprint region, typically around 1250-1000 cm⁻¹. vscht.czukm.mymasterorganicchemistry.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Indole N-H Stretch | 3400 - 3300 |

| Piperidine N-H Stretch | 3350 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1250 - 1000 |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₅FN₂, the expected monoisotopic mass is approximately 218.12 g/mol . uni.lu High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition with high accuracy. ukm.my The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) at m/z 219.12921. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, often showing characteristic losses of fragments from the piperidine ring or the indole structure. nih.govwvu.edu

Table 3: Predicted Mass Spectrometry Data for this compound Source: PubChem CID 11096077 uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 219.12921 |

| [M+Na]⁺ | 241.11115 |

| [M-H]⁻ | 217.11465 |

| [M]⁺ | 218.12138 |

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration in a sample.

HPLC is the most common technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is often employed for indole derivatives. cetjournal.it The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. cetjournal.it The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the indole ring system has a strong chromophore. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas chromatography can be used for the analysis of volatile and thermally stable compounds. While some indole derivatives can be analyzed by GC, the relatively high molecular weight and polarity of this compound may require derivatization to increase its volatility and thermal stability. nih.gov If direct analysis is possible, a capillary column with a polar stationary phase would be suitable. The instrument is typically equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. rsc.org

Methods for Determination in Biological Matrices

The quantitative analysis of this compound in biological matrices, such as plasma, serum, or urine, is crucial for pharmacokinetic and toxicokinetic studies. ich.org The development and validation of a robust bioanalytical method are essential to ensure the reliability and accuracy of the data generated. nih.gov These methods typically involve sophisticated sample preparation techniques to isolate the analyte from the complex biological matrix, followed by sensitive instrumental analysis.

Sample Preparation Techniques

The primary objective of sample preparation is to extract the analyte of interest from the biological sample, remove interfering substances, and concentrate the analyte to a level suitable for detection. mdpi.com The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the assay.

Commonly employed sample preparation techniques for the analysis of small molecules like this compound from biological matrices include:

Protein Precipitation (PPT): This is a relatively simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample. mdpi.com This causes the proteins to precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or further processed.

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. mdpi.com The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state, thereby maximizing its partitioning into the organic layer. The organic layer is then separated and evaporated, and the residue is reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation method compared to PPT and LLE. mdpi.com It utilizes a solid stationary phase packed in a cartridge to retain the analyte from the liquid sample. Interfering substances can be washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. The choice of the solid phase (e.g., C18, ion-exchange) depends on the chemical properties of the analyte.

Instrumentation and Validation Parameters

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most widely used instrumentation for the quantitative analysis of drugs and their metabolites in biological fluids. mdpi.comjapsonline.com This technique, commonly referred to as LC-MS/MS, offers high selectivity, sensitivity, and throughput. nih.gov

For the analysis of this compound, a reversed-phase HPLC method would likely be developed. The separation would be achieved on a C18 analytical column with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol). The mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the detection and quantification of the analyte. nih.gov

The validation of the bioanalytical method is performed in accordance with international guidelines to ensure its reliability. ich.orgeuropa.eu The key validation parameters are summarized in the table below. nih.goveuropa.eugmp-compliance.org

Table 1: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ich.org | No significant interference at the retention time of the analyte and internal standard. ich.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov | A calibration curve with a minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. europa.eu |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. gmp-compliance.org | The mean value should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. europa.eu |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. gmp-compliance.org | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. gmp-compliance.org |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. nih.gov | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%. europa.eu |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. gmp-compliance.org | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. japsonline.com | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. japsonline.com |

Future Directions and Research Gaps

Development of Novel Derivatives with Enhanced Selectivity and Efficacy

The future development of 6-fluoro-3-(piperidin-4-yl)-1H-indole hinges on the strategic synthesis of new derivatives to enhance biological activity, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the modification of the core molecule. Research on the parent scaffold, 3-piperidin-4-yl-1H-indole, has shown that it can be intolerant to most modifications at the N-piperidinyl position, yet specific substitutions can lead to potent compounds. nih.gov This highlights the need for precise and targeted chemical alterations.

Key strategies for developing novel derivatives include:

Heterocyclic Substitution : SAR studies on related structures, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052), have revealed that substituting the N-terminal of the piperidine (B6355638) ring with various heterocyclic rings plays a dominant role in determining antiproliferative activity. nih.gov

Bioisosteric Replacement : The replacement of the indole (B1671886) ring system with bioisosteres like azaindole is a known strategy to modulate receptor binding affinity and other pharmacological properties. mdpi.com This approach could be applied to the this compound scaffold to fine-tune its activity toward specific biological targets.

Functional Group Addition : The synthesis of new classes of derivatives, such as the thiourea and urea derivatives of analogous 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, has been shown to yield compounds with distinct biological activities, including antimicrobial and antioxidant effects. researchgate.net

Development of Probes : Novel derivatives can also be designed as research tools. For instance, the development of fluorescently tagged indole derivatives enables the study of biological targets like σ receptors through advanced imaging techniques. acs.org

Table 1: Strategies for Derivative Development

| Strategy | Example Compound Class/Scaffold | Desired Outcome |

|---|---|---|

| N-Terminal Substitution | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with heterocyclic acids | Enhanced antiproliferative activity nih.gov |

| Bioisosteric Replacement | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | Modulation of serotonin (B10506) receptor affinity mdpi.com |

| Functionalization | Thiourea/urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | Introduction of antimicrobial and antioxidant activity researchgate.net |

| Probe Conjugation | Fluorescently-tagged indolyl derivatives | Creation of tools for fluorescence-based assays acs.org |

Exploration of Additional Therapeutic Applications

The versatile structure of the indole-piperidine core suggests that its therapeutic potential may extend beyond its initially investigated applications. Research into analogous compounds has uncovered a wide spectrum of biological activities, indicating that this compound and its derivatives could be repurposed or developed for new indications.

Potential therapeutic areas for exploration include:

Antimalarial Agents : The 3-piperidin-4-yl-1H-indole scaffold was first identified as a promising antimalarial chemotype from a high-throughput screen against Plasmodium falciparum. nih.gov Further optimization of the 6-fluoro derivative could yield potent agents active against drug-resistant malaria strains. nih.gov

Antiproliferative and Anticancer Therapy : Derivatives of the closely related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have demonstrated potent antiproliferative activity against a range of human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. nih.gov Furthermore, piperidine-containing compounds are actively being investigated for their potential in treating hematological cancers. nih.gov

Antibacterial Agents : Studies have shown that related structures, such as fluorinated benzothiophene-indole hybrids and 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates, exhibit activity against both Gram-positive and Gram-negative bacteria, including MRSA strains. researchgate.netmdpi.com

Anti-inflammatory and Immunomodulatory Drugs : The indole scaffold is present in molecules designed as selective PI3Kδ inhibitors, which have potential for treating inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com

Table 2: Potential Therapeutic Applications for the this compound Scaffold

| Therapeutic Area | Supporting Evidence from Analogous Compounds |

|---|---|

| Antimalarial | Activity of the 3-piperidin-4-yl-1H-indole scaffold against Plasmodium falciparum nih.gov |

| Anticancer | Antiproliferative effects of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives nih.gov |

| Antibacterial | Activity of benzisoxazole sulfonamide conjugates against various bacteria researchgate.net |

| Anti-inflammatory | Development of indole derivatives as selective PI3Kδ inhibitors for asthma mdpi.com |

| CNS Disorders | Use of azaindole bioisosteres to target serotonin receptors for depression mdpi.com |

Advanced Computational Approaches for Drug Discovery

In silico methodologies are indispensable tools for accelerating the drug discovery and development pipeline. sciforschenonline.org For a scaffold like this compound, computational approaches can rationalize experimental findings, predict the properties of novel derivatives, and identify promising candidates for synthesis and testing, thereby saving significant time and resources.

Future research should leverage a variety of computational techniques:

Molecular Docking : This technique is used to predict the preferred binding orientation of a molecule to a biological target. nih.gov For example, docking studies have been used to investigate the binding interactions of related benzisoxazole derivatives with the α-amylase enzyme. researchgate.net This approach can be used to screen virtual libraries of this compound derivatives against various protein targets.

Molecular Dynamics (MD) Simulations : To complement docking, MD simulations can assess the stability of a predicted ligand-protein complex over time, providing deeper insight into the binding dynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models to correlate a molecule's structure with its biological activity. sciforschenonline.org

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be employed to study the electronic properties and reactivity profiles of indole compounds, helping to understand their chemical behavior at a subatomic level. researchgate.netmdpi.com

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, which is crucial for identifying candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Table 3: Computational Tools in Drug Discovery

| Computational Method | Application in Drug Discovery |

|---|---|

| Molecular Docking | Predicts ligand-protein binding modes to identify potential hits nih.gov |

| MD Simulations | Evaluates the stability of ligand-receptor interactions researchgate.net |

| 3D-QSAR | Develops models to predict the activity of new derivatives sciforschenonline.org |

| DFT Calculations | Characterizes electronic structure and chemical reactivity researchgate.netmdpi.com |

| ADMET Prediction | Assesses drug-like properties and potential toxicity in silico nih.gov |

Translational Research and Clinical Potential

Translational research is the critical process of bridging discoveries from basic science and preclinical models to clinical applications that directly benefit human health. mdpi.commdpi.com Given the diverse biological activities demonstrated by compounds related to this compound, this scaffold possesses considerable clinical potential that warrants advancement into the translational pipeline.

The path from a promising compound to a clinical candidate involves several key stages. dndi.org After demonstrating efficacy in preclinical in vitro and in vivo models, a compound must undergo rigorous evaluation to assess its safety and tolerability. dndi.org This phase includes developing stable drug formulations, determining dosing requirements, and studying potential drug-drug interactions. dndi.org

A compound that successfully navigates these early developmental steps can then progress to Phase I clinical trials in healthy volunteers to confirm its safety profile. dndi.org Subsequently, Phase II proof-of-concept studies are conducted in a small number of patients to evaluate whether the drug exerts the desired therapeutic effect on the target disease. dndi.org The broad range of potential applications for the this compound scaffold—from infectious diseases like malaria to non-communicable diseases like cancer—underscores its significant potential. Future efforts must focus on identifying the most promising therapeutic indication and systematically advancing optimized lead compounds through the necessary translational and clinical development stages.

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-3-(piperidin-4-yl)-1H-indole, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via hydrogenation of 6-fluoroindole and 4-piperidone monohydrate hydrochloride using platinum (IV) oxide as a catalyst under 2 bar hydrogen pressure for 1 hour, yielding 51% . Key optimization strategies include:

- Catalyst selection : PtO₂ is critical for reducing the tetrahydropyridine intermediate.

- Pressure and time : Extending hydrogenation time or adjusting pressure may improve yield.

- Purification : Column chromatography or recrystallization ensures purity.

| Synthesis Step | Conditions | Yield |

|---|---|---|

| Hydrogenation | PtO₂, 2 bar H₂, 1 hour | 51% |

| Intermediate purification | Column chromatography | — |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. What safety protocols are essential when handling this compound in the laboratory?

- Protective equipment : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.